p300 Bromodomain Biochemical Potency Comparison: P300 bromodomain-IN-1 vs. I-CBP112
P300 bromodomain-IN-1 exhibits a biochemical IC50 of 49 nM against the p300 (EP300) bromodomain . This places its potency intermediate between the more potent SGC-CBP30 (IC50 = 38 nM) and the less potent I-CBP112 (IC50 = 625 nM) . For researchers whose assays are tolerant of nanomolar-range p300 inhibition but require avoidance of the sub-100 nM CBP activity associated with SGC-CBP30, P300 bromodomain-IN-1 offers a distinct potency window.
| Evidence Dimension | Biochemical inhibition of p300 bromodomain |
|---|---|
| Target Compound Data | IC50 = 49 nM |
| Comparator Or Baseline | I-CBP112: IC50 = 625 nM (~0.625 µM); SGC-CBP30: IC50 = 38 nM |
| Quantified Difference | P300 bromodomain-IN-1 is approximately 13-fold more potent than I-CBP112 and 1.3-fold less potent than SGC-CBP30 against p300 in biochemical assays. |
| Conditions | Biochemical assay (cell-free) |
Why This Matters
Researchers requiring moderate p300 potency with a chemical scaffold distinct from the more extensively characterized SGC-CBP30 may find P300 bromodomain-IN-1 advantageous for orthogonal validation experiments.
